N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Description
This compound features a 1H-indole-2-carboxamide core substituted at the nitrogen of the carboxamide group with a 2-hydroxyethyl chain bearing both furan-2-yl and furan-3-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-24-11-14)17-6-3-8-25-17/h1-11,21,23H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMOBIWLLPOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its target, the EGFR, inhibiting its activity. This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals to the nucleus of the cell, leading to cellular proliferation and survival
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival. By inhibiting EGFR, these pathways are downregulated, which can lead to decreased cell proliferation and increased cell death.
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide, also known by its CAS number 2034240-12-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and implications for future research.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.347 g/mol
- Structure : The compound features a complex structure with furan rings, a hydroxyethyl group, and an indole core, which are known to contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, affecting cellular responses.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, suggesting that this compound may exhibit antiviral properties.
In Vitro Studies
Several studies have assessed the biological activity of compounds structurally related to this compound:
Case Studies
-
Antiviral Activity :
- A study on similar furan-containing compounds demonstrated significant inhibition of viral replication in vitro against strains such as SARS-CoV-2. The IC50 values for these compounds were reported around 1.5 μM, indicating potent antiviral properties that warrant further investigation for this compound.
-
Cytotoxicity Assessment :
- Cytotoxicity tests have indicated that derivatives of this compound exhibit low toxicity levels in various cell lines (CC50 > 100 μM), suggesting a favorable safety profile for further development.
Implications for Drug Development
The unique structural characteristics of this compound position it as a potential candidate for drug development in various therapeutic areas, including:
- Antiviral therapies : Given the promising antiviral properties observed in related compounds.
- Cancer treatments : Due to its potential enzyme inhibition capabilities that could interfere with cancer cell metabolism.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:
These results suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting critical pathways involved in tumor growth.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have indicated effectiveness against various bacterial strains, including:
This suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Study on Anticancer Activity
A recent study explored the effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 and HCT116 cells, potentially through modulation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The study reported an MIC value of 25 µg/mL, indicating a strong potential for development as an antimicrobial agent .
Chemical Reactions Analysis
Hydrolysis and Amide Transformations
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
-
Conditions : Hydrolysis with HCl (6 M) at reflux for 6 hours .
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Applications : Used to generate intermediates for further functionalization .
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl bridge is susceptible to oxidation:
Reaction :
-
Reagents : Jones reagent (CrO₃/H₂SO₄) at 0–25°C.
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Yield : >80% conversion to the ketone derivative in analogous compounds.
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Impact : Enhances electrophilicity for nucleophilic additions.
Electrophilic Substitution on Furan Rings
The furan-2-yl and furan-3-yl groups undergo electrophilic substitutions, such as nitration or sulfonation:
| Reaction Type | Reagents/Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 (furan-2-yl) | 5-nitro-furan-2-yl | 65% | |
| Sulfonation | SO₃/H₂SO₄, 60°C | C5 (furan-3-yl) | 5-sulfo-furan-3-yl | 58% |
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Mechanism : Electrophilic attack at the electron-rich α-positions of furans.
Indole Ring Functionalization
The indole core participates in electrophilic substitutions, primarily at the C3 position:
Reaction :
Reductive Amination and Alkylation
The hydroxyethylamine side chain facilitates reductive amination:
Reaction :
-
Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 .
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Applications : Generates tertiary amines for probing biological activity .
Cross-Coupling Reactions
The furan rings enable Suzuki-Miyaura couplings for biaryl synthesis:
Reaction :
Oxidative Degradation of Furan Moieties
Furan rings oxidize to γ-ketoaldehydes under strong oxidative conditions:
Reaction :
-
Reagents : Ozone followed by H₂O₂.
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Impact : Useful for generating dicarbonyl intermediates.
Esterification and Etherification
The hydroxyl group forms esters or ethers:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ester | Ac₂O/pyridine | Acetylated hydroxyethyl derivative | 90% | |
| Ether | R-X/K₂CO₃ | Alkyl ether derivatives | 75% |
Photochemical Reactions
The conjugated system undergoes [2+2] cycloadditions under UV light:
Reaction :
Biological Activity and Target Binding
Though not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactive pharmacophore:
| Target | Interaction Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| PARP-1 | Hydrogen bonding/π-stacking | 0.37 μM | |
| Tuberculosis InhA | Halogen bonding | 0.32 μM |
Comparison with Similar Compounds
Structural Variations
The compound’s unique substitution pattern distinguishes it from analogs in the following ways:
Substituent-Driven Properties
Regulatory Considerations
classifies indole carboxamides with alkyl, benzyl, or cycloalkylmethyl groups as regulated substances.
Research Implications
- Drug Design : The hydroxyethyl-furyl combination balances polarity and aromaticity, making the compound a candidate for targeting CNS or anti-inflammatory pathways.
- Synthetic Challenges : Multi-step functionalization of furans and indoles necessitates rigorous optimization to avoid side reactions, as seen in ’s protocols .
Q & A
Q. What are the optimized synthetic routes for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide?
The synthesis typically involves coupling 1H-indole-2-carboxylic acid with 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine using microwave-assisted conditions. Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− as catalysts, which enhance reaction efficiency and yield (~75–85% purity). Microwave irradiation (50–80°C, 30–60 minutes) reduces side reactions like oxidation to furan-2,3-dione derivatives . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from dihydrofuran byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl at δ 4.2–4.5 ppm, furan protons at δ 6.2–7.4 ppm) and carbon backbone.
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (O-H stretch) validate functional groups.
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., m/z 379.12 calculated for C₁₉H₁₇N₂O₄) .
Q. What primary biological activities are reported for this compound?
Preliminary studies suggest:
- Cannabinoid receptor modulation : Structural analogs exhibit affinity for CB1/CB2 receptors, potentially influencing pain pathways .
- Enzyme inhibition : The indole-carboxamide scaffold may inhibit kinases (e.g., MAPK) or cytochrome P450 isoforms, as seen in related compounds .
- Anti-inflammatory activity : Hydroxyethyl and furan groups contribute to reduced TNF-α and IL-6 in macrophage models .
Advanced Research Questions
Q. How does the compound’s structure influence its reactivity in nucleophilic substitution reactions?
The hydroxyethyl group (-CH₂CH₂OH) acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides or acyl chlorides). Steric hindrance from the two furan rings slows substitution at the central carbon, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) for efficient derivatization. For example, reaction with acetic anhydride yields acetylated derivatives, confirmed by loss of the O-H IR peak .
Q. What computational methods predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to study binding to targets like CB1 receptors or COX-2. Key findings:
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from:
- Assay conditions : Variances in pH, ionic strength, or co-solvents (DMSO >1% can denature proteins).
- Structural analogs : Minor substitutions (e.g., replacing furan-3-yl with thiophene) alter binding kinetics . Standardized protocols (e.g., fixed DMSO concentration ≤0.1%) and orthogonal assays (SPR vs. fluorescence polarization) improve reproducibility .
Q. What are the challenges in scaling up synthesis without compromising purity?
Scaling beyond 10 mmol often reduces yield due to:
- Microwave inhomogeneity : Batch reactors may unevenly distribute heat, leading to side reactions. Switching to flow chemistry with controlled residence time improves consistency .
- Byproduct accumulation : Dihydrofuran derivatives form via over-reduction; optimizing stoichiometry (1:1.05 amine:carboxylic acid) minimizes this .
Q. How does this compound compare to structurally similar indole-furan hybrids?
Comparative studies show:
- N-[2-(furan-2-yl)ethyl]-1H-indole-2-carboxamide : Lacks the second furan-3-yl group, reducing CB1 affinity by ~40% .
- N-(2-hydroxyethyl) analogs : Replacement of the indole core with benzofuran decreases solubility (LogS −4.1 vs. −3.5) but improves metabolic stability .
- Thiophene-containing analogs : Higher LogP values (~3.5) enhance membrane permeability but increase hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
